1-(4-Methoxypyridin-2-yl)ethanone

Description

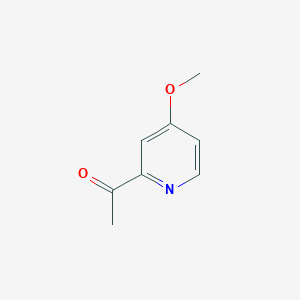

1-(4-Methoxypyridin-2-yl)ethanone is a pyridine derivative featuring a methoxy group (-OCH₃) at the 4-position and an acetyl group (-COCH₃) at the 2-position of the pyridine ring. This compound belongs to a broader class of aryl ethanones, which are characterized by their ketone-functionalized aromatic systems.

Properties

IUPAC Name |

1-(4-methoxypyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)8-5-7(11-2)3-4-9-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYESAHFYMWMHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618388 | |

| Record name | 1-(4-Methoxypyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59576-28-2 | |

| Record name | 1-(4-Methoxypyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methoxy-pyridin-2-yl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxypyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-methoxypyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-methoxypyridine-2-carboxylic acid.

Reduction: Formation of 1-(4-methoxypyridin-2-yl)ethanol.

Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

Biological Activities

The biological activities of 1-(4-Methoxypyridin-2-yl)ethanone make it a valuable compound for research in pharmacology and medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains, including Escherichia coli and Bacillus mycoides. The presence of both methoxy and ethanone groups enhances its interaction with biological targets, potentially leading to enzyme inhibition or receptor modulation.

Anticancer Potential

Studies have shown that modifications on the pyridine ring can significantly influence growth inhibition in cancer cell lines. For instance, variations in methoxy substitution positions have been linked to changes in cytotoxicity against specific cancer types, such as Ewing's sarcoma. This suggests that further exploration could reveal its potential as an anticancer agent.

Antiparasitic Activity

Compounds structurally related to this compound have been evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. Some derivatives demonstrated substantial reductions in parasitemia in murine models, indicating potential antiparasitic properties worth investigating further.

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly those with biological activity. Its unique structural features allow it to be a lead compound in drug development targeting various diseases.

Case Studies

Several studies highlight its applications:

- Synthesis of Antimycobacterial Agents:

- Development of Neuroprotective Agents:

Mechanism of Action

The mechanism of action of 1-(4-Methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

1-(4-Methoxypyridin-2-yl)ethanone, a compound with the chemical formula CHNO, has garnered attention in recent years due to its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various studies and data tables.

Chemical Structure and Properties

The structure of this compound features a methoxy group attached to a pyridine ring, which is further connected to an ethanone moiety. This configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 165.16 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. A study reported the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and TNF-alpha, which are involved in inflammatory pathways. The mechanism appears to involve the modulation of NF-kB signaling pathways .

Potential Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound's ability to inhibit tumor growth has been linked to its effects on cell cycle regulation and apoptosis pathways .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

Case Studies and Research Findings

- Study on Antimicrobial Activity : A comprehensive study analyzed the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound exhibited superior activity against Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Mechanism Investigation : Another research focused on elucidating the anti-inflammatory mechanisms of this compound, revealing that it significantly reduced levels of inflammatory markers in LPS-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

- Anticancer Efficacy Evaluation : A study evaluated the anticancer properties of various pyridine derivatives, highlighting that this compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through mitochondrial pathway activation .

Q & A

Basic: What are the standard synthetic protocols for preparing 1-(4-Methoxypyridin-2-yl)ethanone, and how are intermediates validated?

Answer:

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on pyridine derivatives. For example, a modified protocol involves reacting a pyridine precursor (e.g., 4-methoxypyridine) with acetylating agents (e.g., acetic anhydride) under acidic conditions. Key steps include:

- Intermediate validation : Use thin-layer chromatography (TLC) to monitor reaction progress .

- Final purification : Recrystallization in ethanol or column chromatography.

- Structural confirmation : Fourier-transform infrared (FTIR) spectroscopy (C=O stretch at ~1680–1720 cm⁻¹) and mass spectrometry (m/z corresponding to the molecular ion peak) .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

A multi-technique approach is essential:

- Spectroscopy :

- X-ray crystallography : Resolve bond lengths and angles (e.g., C=O bond ~1.22 Å, methoxy C-O ~1.43 Å) to validate geometry .

Advanced: How can researchers resolve contradictions in reported synthetic yields or reaction conditions?

Answer:

Discrepancies (e.g., varying yields in Friedel-Crafts reactions) may arise from:

- Catalyst selection : Compare Lewis acids (e.g., AlCl₃ vs. ZnCl₂) and their moisture sensitivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity versus toluene .

- Methodology : Replicate protocols with strict anhydrous conditions and report detailed reaction monitoring (e.g., TLC, in-situ IR) .

Advanced: What computational strategies predict the reactivity of this compound in novel reactions?

Answer:

- Quantum chemical modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .

- QSAR models : Correlate substituent effects (e.g., methoxy position) with reaction rates using datasets from analogues .

- Molecular dynamics : Simulate solvent interactions to optimize reaction media (e.g., acetonitrile vs. DMSO) .

Advanced: How do the photophysical properties of this compound inform its use in optoelectronic materials?

Answer:

- UV-Vis spectroscopy : Measure λmax (e.g., ~270–300 nm) to assess π→π* transitions influenced by the methoxy group .

- Fluorescence studies : Quantify quantum yield (Φ) in varying solvents to evaluate excited-state behavior.

- Dipole moment analysis : Compare ground vs. excited states using solvatochromic shifts (e.g., Reichardt’s dye method) .

Advanced: What methodologies are used to evaluate the biological activity of this compound derivatives?

Answer:

- Antioxidant assays : DPPH radical scavenging with IC50 values (e.g., compare to ascorbic acid controls) .

- Anti-inflammatory screening : Measure COX-2 inhibition via ELISA or Western blot.

- Cytotoxicity : Use MTT assays on cell lines (e.g., HEK-293) with dose-response curves .

Advanced: How can this compound be optimized for catalytic applications in cross-coupling reactions?

Answer:

- Ligand design : Functionalize the pyridine ring with electron-donating/withdrawing groups to modulate metal coordination (e.g., Pd-catalyzed Suzuki-Miyaura reactions) .

- Catalyst immobilization : Graft onto silica or polymer supports for recyclability studies .

Advanced: What strategies incorporate this compound into bioactive molecule design?

Answer:

- Scaffold hybridization : Fuse with pharmacophores (e.g., tetrazoles for CNS activity) via Huisgen cycloaddition .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., halogenated derivatives) and compare bioactivity .

Advanced: How is the compound’s stability under acidic/basic conditions assessed for drug formulation?

Answer:

- Forced degradation studies : Expose to HCl (0.1 M) or NaOH (0.1 M) at 40°C, monitor via HPLC .

- Kinetic analysis : Plot degradation rates (k) to determine half-life (t₁/₂) .

Advanced: Can this compound act as a chelating agent, and how is this validated?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.